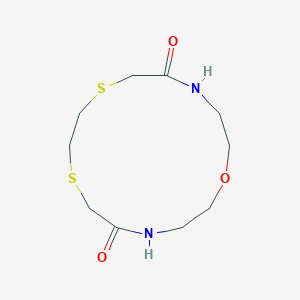
1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione is a chemical compound known for its unique structure and properties It is a heterocyclic compound containing oxygen, sulfur, and nitrogen atoms within its ring structure
Preparation Methods
The synthesis of 1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. detailed synthetic routes and industrial production methods are often proprietary and may not be readily available in public literature.
Chemical Reactions Analysis
1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions makes it a versatile compound in various chemical processes. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione can be compared with other heterocyclic compounds containing oxygen, sulfur, and nitrogen atoms. Similar compounds include:
1,4-Dithiane: A sulfur-containing heterocycle with different reactivity and applications.
1,3,5-Trithiane: Another sulfur-containing heterocycle with distinct properties.
1,2,4-Triazole: A nitrogen-containing heterocycle with various applications in chemistry and biology.
Properties
CAS No. |
423171-11-3 |
|---|---|
Molecular Formula |
C10H18N2O3S2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione |
InChI |
InChI=1S/C10H18N2O3S2/c13-9-7-16-5-6-17-8-10(14)12-2-4-15-3-1-11-9/h1-8H2,(H,11,13)(H,12,14) |
InChI Key |
UOBZBEQEPZRQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCNC(=O)CSCCSCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


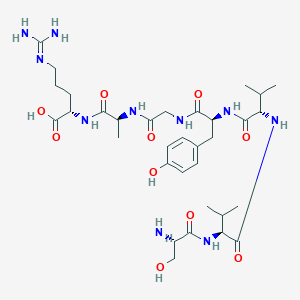


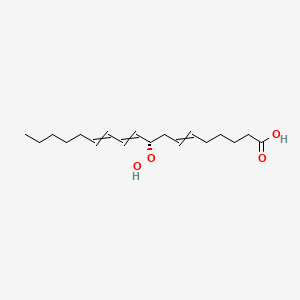
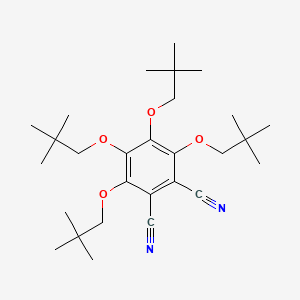
![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
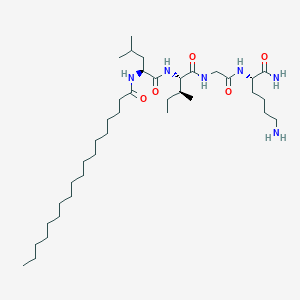
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)
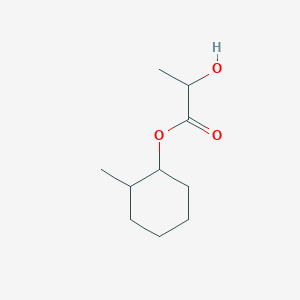
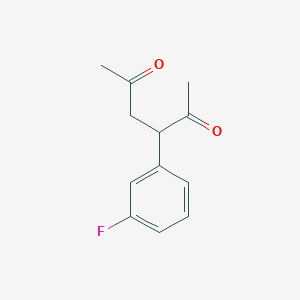

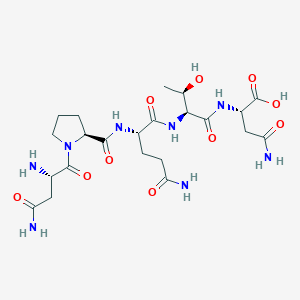
![2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine](/img/structure/B14237844.png)
![2-(3,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B14237850.png)
